3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one
CAS No.: 898761-37-0
Cat. No.: VC3421160
Molecular Formula: C15H12BrFO
Molecular Weight: 307.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898761-37-0 |
|---|---|
| Molecular Formula | C15H12BrFO |
| Molecular Weight | 307.16 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-1-(3-fluorophenyl)propan-1-one |
| Standard InChI | InChI=1S/C15H12BrFO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 |
| Standard InChI Key | JWXXJLCEFKMYPW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)Br |
| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one has the molecular formula C15H12BrFO, with a calculated molecular weight of approximately 307.16 g/mol. The structure consists of a propan-1-one backbone with a 4-bromophenyl group at position 3 and a 3-fluorophenyl group at position 1. This arrangement creates a specific three-dimensional configuration that influences the compound's chemical behavior and potential interactions with biological systems.
The positioning of the halogen atoms (bromine at the para position of one phenyl ring and fluorine at the meta position of the other) creates an asymmetric electronic distribution that affects the compound's dipole moment, reactivity, and intermolecular interactions. This molecular structure shares similarities with 4'-Bromo-3-(4-fluorophenyl)propiophenone, which has the same molecular formula but differs in the position of the fluorine atom .
Physical Properties
Based on the properties of structurally similar halogenated aromatic ketones, 3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one likely exhibits the following physical characteristics:
| Property | Expected Value/Characteristic | Basis for Estimation |
|---|---|---|
| Physical State | Solid at room temperature | Typical for aromatic ketones of similar molecular weight |
| Appearance | White to off-white crystalline powder | Common for halogenated aromatic compounds |
| Solubility | Low water solubility; good solubility in organic solvents | Due to hydrophobic aromatic rings and halogen substituents |
| Melting Point | Approximately 80-120°C (estimated) | Based on similar halogenated aromatic ketones |
| Stability | Stable under standard laboratory conditions | Characteristic of this class of compounds |
Synthesis Methods
Friedel-Crafts Acylation
One potential synthetic approach involves the Friedel-Crafts acylation reaction, which would entail:
-
Preparation of 3-(4-bromophenyl)propanoyl chloride from the corresponding carboxylic acid
-
Reaction with 3-fluorobenzene in the presence of a Lewis acid catalyst (typically aluminum chloride)
-
Careful control of reaction conditions to ensure regioselectivity
-
Purification through recrystallization or column chromatography
This methodology represents a classical approach to forming aryl ketones and has been widely applied in the synthesis of structurally similar compounds.
Cross-Coupling Reactions
Modern synthetic strategies might employ palladium-catalyzed cross-coupling reactions, which offer advantages in terms of selectivity and functional group tolerance:
-
Suzuki-Miyaura coupling between 4-bromophenylboronic acid and an appropriately functionalized 3-fluorophenyl derivative
-
Negishi coupling using organozinc reagents
-
Subsequent functional group transformations to establish the required ketone functionality
These approaches would build upon established methodologies used in the synthesis of related halogenated aromatic compounds.
| Application Area | Potential Role | Structural Basis |
|---|---|---|
| Drug Discovery | Building block for bioactive molecules | Halogenated aromatic rings provide scaffold for further derivatization |
| Structure-Activity Studies | Probe for investigating binding interactions | Specific arrangement of halogen substituents creates unique binding profile |
| Enzyme Inhibition | Potential modulator of enzyme activity | Halogen atoms may participate in halogen bonding with protein residues |
| Anti-inflammatory Research | Compound for investigating inflammatory pathways | Similar halogenated ketones have shown anti-inflammatory properties |
The presence of halogen substituents can enhance binding interactions with biological targets through mechanisms such as halogen bonding and increased lipophilicity, which can improve membrane permeability and target engagement.
Materials Science
Beyond biological applications, 3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one may have potential uses in materials science:
-
As a component in specialized polymers or composite materials
-
In photochemical studies due to the electronic properties of the halogenated aromatic systems
-
As a precursor for more complex molecular architectures
-
In studies of crystal engineering and supramolecular assemblies
The specific arrangement of functional groups within the molecule could contribute to interesting material properties or serve as a platform for further derivatization.
Structure-Activity Relationships
Electronic and Steric Effects
The specific arrangement of substituents in 3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one creates a unique electronic environment that influences its chemical reactivity and potential biological interactions:
-
The bromine atom at the para position of one phenyl ring exerts both inductive (electron-withdrawing) and resonance (electron-donating) effects
-
The fluorine atom at the meta position of the other phenyl ring primarily exhibits an electron-withdrawing inductive effect
-
These electronic effects modify the electron density distribution across the molecule, affecting the reactivity of the carbonyl group and the aromatic rings
-
The three-dimensional arrangement of these substituents creates a specific shape that determines how the molecule might interact with binding sites in biological systems
Comparison with Structurally Related Compounds
Several compounds share structural similarities with 3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one, with key differences that could affect their properties:
These structural variations can lead to significant differences in chemical reactivity, binding properties, and biological activities, highlighting the importance of specific substitution patterns in determining the properties of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume